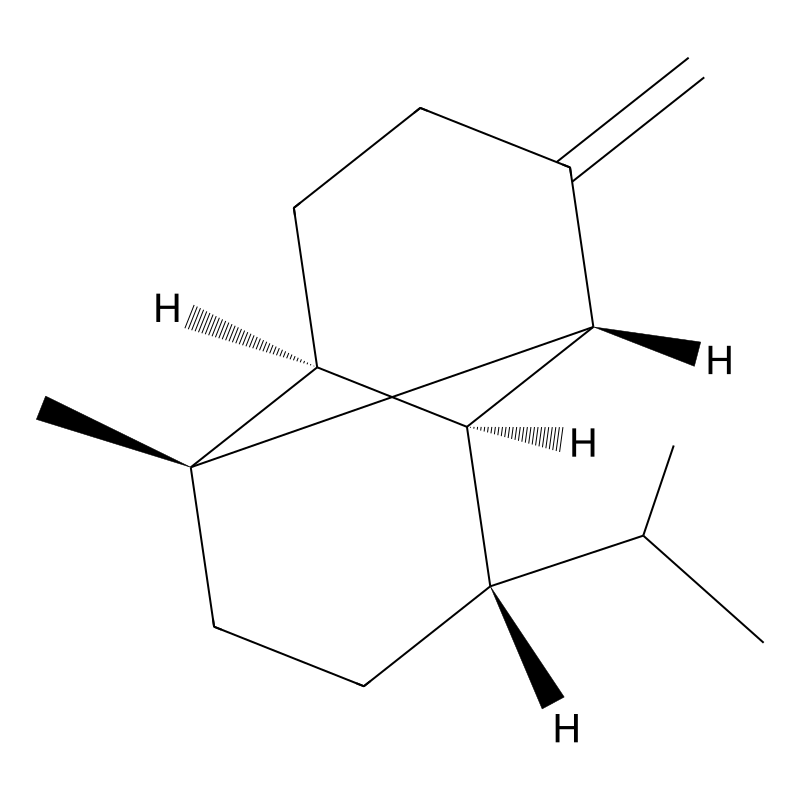

(-)-beta-Copaene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

natural sources and plant origin of (-)-beta-Copaene

Natural Plant Sources of beta-Copaene

While many plants contain beta-copaene, its specific stereoisomer, (-)-beta-Copaene, is often not specified in broader studies. The following plants have been reported to contain beta-copaene [1].

| Plant Species | Common Name |

|---|---|

| Acorus calamus | Sweet Flag |

| Aloysia citriodora | Lemon Verbena |

| Aloysia gratissima | Whitebrush |

| Anacardium occidentale | Cashew |

| Angelica archangelica | Garden Angelica |

| Annona squamosa | Sugar Apple |

| Artemisia absinthium | Absinthe Wormwood |

| Artemisia annua | Sweet Wormwood |

| Artemisia vulgaris | Common Mugwort |

| Bidens pilosa | Black-jack |

Biosynthesis and Microbial Production

Extracting beta-copaene from plants can be cost-intensive. Heterologous biosynthesis in engineered microorganisms presents a promising alternative for large-scale production [2].

| Production Aspect | Description |

|---|---|

| Source Organism | Coniophora puteana (a wood-rotting fungus) [2] |

| Enzyme | Sesquiterpene synthase (Copu2) [2] |

| Host System | Engineered E. coli [2] |

| Key Optimization | Co-expression of bottleneck enzymes (DXS, Idi) from the MEP pathway to enhance precursor supply [2] |

| Reported Titer | 215 mg/L of beta-copaene [2] |

| Product Selectivity | 62% for beta-copaene [2] |

Experimental Protocols

For researchers, here are the core methodologies for identifying beta-copaene in plants and producing it in a microbial system.

Protocol 1: Identification in Plant Material via GC-MS

This is a standard method for analyzing volatile compounds like beta-copaene [2].

- Extraction: Extract plant material (e.g., leaves, bark) using hydrodistillation or organic solvents to obtain an essential oil or crude extract.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the extract using GC-MS.

- Identification: Tentatively identify beta-copaene by comparing its mass spectrum and retention time with those in reference libraries (e.g., NIST Database). For definitive stereochemical identification, comparison with an authentic standard is required [2].

Protocol 2: Heterologous Biosynthesis in E. coli

This protocol outlines the process for microbial production of beta-copaene [2].

- Gene Identification & Synthesis: Identify and codon-optimize the terpene synthase gene (e.g.,

Copu2from C. puteana) for expression in E. coli. - Plasmid Construction: Clone the optimized gene into an E. coli expression vector. Co-express genes for bottleneck enzymes in the MEP pathway (e.g., DXS and Idi) to enhance precursor supply.

- Fermentation: Cultivate the engineered E. coli strain, typically at 30°C with reduced shaking to accommodate volatile compound production.

- Extraction & Analysis: Extract terpenes from the culture using a non-polar solvent (e.g., hexane) and analyze via GC-MS to confirm beta-copaene production and titer [2].

Biosynthetic Pathway Diagram

The following diagram illustrates the biosynthetic pathway for beta-copaene in an engineered microbial host, showing the key enzymatic steps.

Microbial biosynthetic pathway for this compound.

References

beta-Copaene sesquiterpene biosynthesis pathway

Core Biosynthesis Pathway

The biosynthesis of β-copaene, a sesquiterpene (C15H24), follows the universal pathway for sesquiterpene formation. The key step is the cyclization of the linear 15-carbon precursor farnesyl diphosphate (FPP), which is derived from two fundamental metabolic pathways [1] [2] [3]:

- Cytosolic Mevalonate (MVA) Pathway: Acetyl-CoA serves as the primary building block [2].

- Plastidial Methylerythritol Phosphate (MEP) Pathway: Provides an alternative route to the C5 precursors, IPP and DMAPP, in plants [4].

IPP and DMAPP are condensed to form the sesquiterpene precursor FPP [2]. The conversion of FPP to β-copaene is catalyzed by the enzyme β-copaene synthase (EC 4.2.3.127), which is classified as a terpene synthase (TPS) [5]. This enzyme catalyzes the cyclization reaction: (2E,6E)-farnesyl diphosphate ⇌ β-copaene + diphosphate [5].

The following diagram illustrates the core pathway and the heterologous production setup in E. coli:

The biosynthetic pathway from central metabolites to β-copaene, highlighting key engineering targets in E. coli [6] [2].

Production in Engineered Microbes

Heterologous production in engineered microorganisms offers a sustainable alternative to extraction from natural plant sources. The table below summarizes key performance data from a study using a basidiomycete synthase expressed in E. coli [6]:

| Production Host | Source of β-Copaene Synthase | Key Engineering Strategy | Reported Titer | Product Selectivity |

|---|---|---|---|---|

| E. coli HMS174(DE3) | Coniophora puteana (Copu2) | Co-expression of MEP pathway bottleneck enzymes (DXS, Idi) | 215 mg/L | 62% |

This study demonstrated that the Copu2 enzyme from the basidiomycete Coniophora puteana shows high selectivity for β-copaene, making it an excellent candidate for efficient microbial production [6].

Key Experimental Protocols

Heterologous Expression and Product Detection in E. coli

This protocol outlines the process for expressing a fungal β-copaene synthase and detecting its products [6].

- Gene Cloning and Vector Construction: Codon-optimize the predicted coding sequence of the β-copaene synthase gene (e.g., copu2 from Coniophora puteana) for expression in E. coli and synthesize it. Clone the gene into an expression vector, often within a single operon under a constitutive promoter.

- Metabolic Pathway Engineering: To enhance the supply of the FPP precursor, co-express key bottleneck enzymes from the native E. coli MEP pathway, specifically 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi), on the same operon [6].

- Fermentation and Terpene Production: Transform the constructed plasmid into an appropriate E. coli strain (e.g., HMS174(DE3)). Culture the engineered bacteria at a reduced temperature (e.g., 30°C) and with lower shaking speed (e.g., 90 rpm) for about 48 hours to support adequate growth and production of volatile terpenes.

- Product Extraction and Analysis:

- Extract terpenes from the liquid culture using an organic solvent.

- Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

- Identify β-copaene by comparing its retention time and mass fragmentation pattern (characteristic parent ion at m/z 204 and major daughter ions at m/z 105 and 161) with databases and authentic standards if available [6].

- Quantify the product using GC with a flame ionization detector (GC-FID).

Investigating Biosynthetic Pathways with Stable Isotope Labeling

This method is used in plant systems to elucidate and confirm biosynthetic pathways, as demonstrated in grapevine studies [4].

- Precursor Feeding: Apply stable isotope-labeled precursors to isolated plant tissues (e.g., grape exocarp). Common precursors include:

[5,5-²H₂]-1-deoxy-D-xylulose (d2-DOX)to track the MEP pathway.[6,6,6-²H₃]-(±)-mevalonolactone (d3-MVL)to track the MVA pathway.

- Volatile Collection and Analysis: Use Headspace-Solid Phase Microextraction (HS-SPME) to capture volatile sesquiterpenes emitted from the tissue.

- Advanced Analytics: Analyze the extracts using comprehensive two-dimensional GC coupled to a time-of-flight mass spectrometer (GC×GC–TOF–MS). This provides superior separation of complex metabolite mixtures.

- Pathway Elucidation: Identify incorporated sesquiterpenes by detecting the mass shift in the mass spectra of the compounds corresponding to the number of deuterium atoms from the labeled precursor. This allows for unambiguous identification of compounds and confirmation of their biosynthetic origin.

The experimental workflow for this labeling approach is summarized below:

Workflow for investigating sesquiterpene biosynthesis in plants using stable isotope labeling [4].

Future Research Directions

- Enzyme Engineering: Exploring the H-1α loop and other active site structures in sesquiterpene synthases could lead to engineered enzymes with even higher selectivity and catalytic efficiency [5].

- Systems Metabolic Engineering: Further optimization of microbial cell factories by fine-tuning the entire MEP pathway, down-regulating competing metabolic pathways, and improving cofactor supply can push production titers to industrially viable levels [1].

- Discovery of Novel Synthases: Genome mining of basidiomycetes and other fungi remains a rich source for discovering novel sesquiterpene synthases with unique product profiles and high selectivity [6] [2].

References

- 1. strategies for Metabolic production in... engineering sesquiterpene [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and regulation of terpenoids from basidiomycetes... [amb-express.springeropen.com]

- 3. - Wikipedia Sesquiterpene [en.wikipedia.org]

- 4. BJOC - Analysis of sesquiterpene hydrocarbons in grape berry... [beilstein-journals.org]

- 5. - Beta synthase - Wikipedia copaene [en.wikipedia.org]

- 6. Identification of sesquiterpene synthases from the Basidiomycota... [microbialcellfactories.biomedcentral.com]

stereochemistry and isomerism of beta-Copaene

Chemical Identity and Stereochemistry

The table below summarizes the core structural and stereochemical information available for beta-Copaene.

| Property | Description |

|---|---|

| IUPAC Name | (1S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.0²⁷]decane [1] |

| Molecular Formula | C₁₅H₂₄ [2] [3] [1] |

| Molecular Weight | 204.3511 g/mol [2] [3] [1] |

| Chemical Structure | Tricyclic sesquiterpene with an exocyclic methylene group [4]. |

| Isomerism | Double-bond isomer of α-Copaene [4]. |

| Stereochemistry | The molecule is chiral. The specific stereoisomer described has the absolute configuration (1S,6S,7S,8S) [1]. |

| CAS Registry Number | 18252-44-3 [3] |

| InChI Key | UPVZPMJSRSWJHQ-UWMJVVDFSA-N [3] |

Experimental Protocol: Biotechnological Production

The following methodology details an efficient microbial production system for beta-Copaene, identified as the most relevant experimental protocol from the search results [5].

- Objective: To characterize a novel sesquiterpene synthase (Copu2) from Coniophora puteana and achieve high-titer production of beta-Copaene in a heterologous host.

- Expression System:

- Host: Escherichia coli HMS174(DE3).

- Vector: A single operon with a constitutive promoter.

- Genes: Codon-optimized synthetic gene for the Copu2 terpene synthase.

- Pathway Engineering:

- Precursor Enhancement: The native E. coli MEP pathway was engineered by co-expressing bottleneck enzymes DXS (1-deoxy-D-xylulose-5-phosphate synthase) and Idi (isopentenyl diphosphate isomerase) to increase the supply of FPP.

- Fermentation Conditions:

- Temperature: 30°C.

- Agitation: 90 rpm (to reduce evaporation of volatile terpenes).

- Duration: 48 hours.

- Analytical Methods - Product Identification:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

- Identification: Comparison of metabolite mass spectra with the NIST reference database.

- Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) for determining product selectivity.

- Key Results:

- The enzyme Copu2 was confirmed as a beta-Copaene synthase.

- It demonstrated a 62% product selectivity for beta-Copaene.

- The optimized system achieved a production titer of 215 mg/L of beta-Copaene.

Biosynthesis Pathway

The experimental protocol above is based on the following biosynthetic pathway, which illustrates the key steps from a basic carbon source to beta-Copaene in the engineered E. coli system.

Diagram of the heterologous biosynthesis pathway for beta-Copaene production in E. coli.

Applications and Research Context

While direct data on beta-Copaene's therapeutic mechanisms is limited, the search results place it in a relevant research context:

- Source and Occurrence: Beta-Copaene is a sesquiterpene found in various plants and essential oils, including copaiba (from which the copaenes are named) [4] [1], black pepper [6], and others.

- Therapeutic Potential: Research on copaiba essential oil, where beta-Copaene is a significant component (comprising ~5-10% [7]), shows it can activate key cellular signaling pathways like PI3K/Akt/mTOR in neuronal cells in a fast-acting, cannabinoid receptor 2 (CB2)-mediated manner [7]. This suggests a potential mechanistic route for anti-inflammatory and metabolic effects.

References

- 1. Showing Compound beta - Copaene (FDB004831) - FooDB [foodb.ca]

- 2. β- copaene [webbook.nist.gov]

- 3. β- Copaene [webbook.nist.gov]

- 4. - Wikipedia Copaene [en.wikipedia.org]

- 5. Identification of sesquiterpene synthases from the Basidiomycota... [microbialcellfactories.biomedcentral.com]

- 6. GCMS of common essential oils and absolutes | Basenotes [basenotes.com]

- 7. Fast-Acting and Receptor-Mediated Regulation of Neuronal Signaling ... [pmc.ncbi.nlm.nih.gov]

beta-Copaene GC-MS identification and mass spectra

Chemical Profile of β-Copaene

| Property | Description |

|---|---|

| IUPAC Name | (1S,2S,6S,7S,8S)-1-methyl-3-methylene-8-(propan-2-yl)-tricyclo[4.4.0.0²,⁷]decane [1] |

| Chemical Formula | C₁₅H₂₄ [2] [3] [1] |

| Molecular Weight | 204.36 g/mol [2] [3] [1] |

| CAS Registry Number | 18252-44-3 [3] |

| Structure | Tricyclic sesquiterpene [2] |

GC-MS Identification and Retention Indices

The table below lists Kovats Retention Indices (RI) for β-Copaene from the NIST database, which are crucial for its identification [3].

| Column Type | Active Phase | Retention Index (RI) | Temperature Program |

|---|---|---|---|

| Capillary | DB-5 | 1428 | 40°C (2 min), 2°C/min to 210°C [3] |

| Capillary | HP-5MS | 1428 | 50°C to 250°C at 3°C/min [3] |

| Capillary | DB-1 | 1437 | 60°C (3 min), 3°C/min to 220°C [3] |

| Capillary | HP-5 | 1430 | 60°C to 260°C at 3°C/min [3] |

| Capillary | SPB-1 | 1418 | 50°C (3 min), 5°C/min to 250°C [3] |

| Packed | SE-30 | 1422.5 | Isothermal at 130°C [3] |

Natural Occurrence and Biological Activity

β-Copaene is found in various plants and often contributes to the biological activities of their essential oils.

- Source Plants: Found in Piper arboreum [4], Tephrosia vogelii [5], and Canarium odontophyllum (Dabai) [6].

- Antibacterial Activity: Essential oils from Piper arboreum with high β-Copaene content show a significant inhibitory effect against multiresistant Staphylococcus aureus*, but not against *Escherichia coli, indicating greater susceptibility of Gram-positive bacteria [4].

- Synergistic Effects: These essential oils can modulate the activity of antibiotics like norfloxacin and gentamicin, showing a synergistic effect [4].

- Pesticidal Properties: Oils containing β-Copaene from plants like Tephrosia vogelii exhibit insecticidal and arthropod-repellent properties [5].

Experimental Workflow for Plant Essential Oil Analysis

For a typical analysis of β-Copaene in plant materials, researchers generally follow a standardized workflow. The diagram below outlines the key steps from sample preparation to identification.

Workflow for identifying β-Copaene in plant material, from extraction to database matching.

Key Technical Protocols

- Essential Oil Extraction: Steam distillation using a Clevenger apparatus is a standard method [5].

- GC-MS Parameters: Use a non-polar capillary column (e.g., DB-5, HP-5MS) with a temperature ramp. The methods cited in the retention index table serve as excellent starting protocols [3].

- Compound Identification: Confidently identify β-Copaene by comparing the sample's retention index and mass spectrum with authentic data from the NIST Mass Spectral Database [3] [6].

References

- 1. - beta (CHEBI:64799) copaene [ebi.ac.uk]

- 2. - Wikipedia Copaene [en.wikipedia.org]

- 3. β- Copaene [webbook.nist.gov]

- 4. Gas chromatography coupled to mass spectrometry ( GC - MS )... [pubmed.ncbi.nlm.nih.gov]

- 5. - GC analysis of pesticidal essential oils from four Kenyan plants MS [ajol.info]

- 6. Analysis of GC - MS from Acetone Extract of Canarium odontophyllum... [biomedpharmajournal.org]

Chemical Profile of α-Copaene in Copaiba Oleoresin

α-Copaene is a sesquiterpene hydrocarbon and a fundamental volatile component of copaiba oleoresin. It is consistently identified as one of the major chemical markers in the oleoresin across different Copaifera species [1] [2].

The following table summarizes its typical concentration range in copaiba oleoresin. Please note that the composition can vary significantly based on the species and geographic origin.

| Compound | Chemical Class | Concentration Range in Oleoresin | Notes |

|---|---|---|---|

| α-Copaene | Sesquiterpene Hydrocarbon | ~7% to ~11% (in authentic samples) [1] | A characteristic compound; one of the six key markers for chemical profiling [1]. |

| β-Caryophyllene | Sesquiterpene Hydrocarbon | Up to 67.7% [1] [2] | Often the most abundant sesquiterpene; levels can be highly variable [1]. |

| trans-α-Bergamotene | Sesquiterpene Hydrocarbon | Up to 14.24% [1] | Concentration can be very high in certain regional samples (e.g., from Apui) [1]. |

| α-Humulene | Sesquiterpene Hydrocarbon | Varies [1] | Another key sesquiterpene present in significant amounts [1]. |

| Diterpenic Acids | Diterpenes (e.g., copalic acid, kaurenoic acid) | Primarily in the non-volatile resin [2] | Impart additional pharmacological activities; not found in significant amounts in the distilled essential oil [2]. |

Analytical Methodologies for Profiling and Quantification

Accurate profiling of α-Copaene and other terpenes in copaiba oleoresin is crucial for quality control, standardization, and detecting adulteration. The primary method is Gas Chromatography coupled with Mass Spectrometry (GC/MS) [1].

Detailed GC/MS Protocol for Chemical Characterization

This protocol is adapted from methods used in recent studies for the comprehensive analysis of copaiba oleoresin [1].

- 1. Sample Preparation: Dilute the oleoresin in an appropriate organic solvent (e.g., hexane or dichloromethane) to a specified concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm membrane filter to remove particulate matter [1].

- 2. Instrumentation and Parameters:

- GC System: Agilent 7890B Gas Chromatograph (or equivalent).

- MS Detector: Agilent 5977B MSD (Mass Selective Detector) [1].

- Column: Non-polar capillary column, e.g., HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) [1].

- Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

- Injection: Split mode (e.g., 10:1 split ratio), injection volume of 1 µL.

- Temperature Program:

- Initial oven temperature: 60°C (hold for 1 min)

- Ramp: 3°C/min to 240°C

- Final hold: 10 min [1].

- Ion Source Temperature: 230°C.

- Mass Scan Range: 40-500 amu (atomic mass units) [1].

- 3. Compound Identification: Identify α-Copaene and other sesquiterpenes by comparing their mass spectra and retention indices with those from commercial standard libraries (e.g., NIST, Adams Essential Oils Library) and by co-injection with authentic standards where available [1].

- 4. Quantification: Quantify compounds using the percentage of the total ion chromatogram (TIC) peak area without correction factors [1]. For more precise quantification, a validated GC/FID (Flame Ionization Detection) method with internal or external standards can be employed.

The workflow below illustrates the key steps in this analytical process:

Workflow for GC-MS analysis of copaiba oleoresin.

Biological Activities and Signaling Pathways

The biological activities of copaiba oleoresin are attributed to the synergistic effects of its complex mixture of sesquiterpenes (including α-Copaene and β-Caryophyllene) and diterpenic acids [3] [2]. While the specific mechanism of α-Copaene is less studied than β-Caryophyllene, it is part of the ensemble that contributes to the oleoresin's overall effects.

Key Reported Pharmacological Activities:

- Anti-inflammatory: The oleoresin and its components have demonstrated significant anti-inflammatory effects in various models. β-Caryophyllene, in particular, is a selective full agonist of the cannabinoid receptor type 2 (CB2), which is involved in modulating pain and inflammation [2]. This activation inhibits the release of pro-inflammatory cytokines.

- Antimicrobial: Crude copaiba oleoresins from multiple species (e.g., C. reticulata, C. langsdorffii) show activity against a range of bacteria, supporting its traditional use for skin disorders and wounds [3] [4].

- Wound Healing: The oleoresin is traditionally used and scientifically investigated for wound healing. The proposed mechanism involves reducing inflammation and neutrophil recruitment, and potentially direct tissue repair actions [3] [2].

- Neuroprotective: Treatment with copaiba oil-resin has been shown to be neuroprotective and to reduce microglia activation after brain injury, an effect also linked to CB2 receptor-mediated pathways [2].

The following diagram summarizes the multi-target mechanisms through which copaiba oleoresin components, particularly sesquiterpenes, exert their anti-inflammatory and neuroprotective effects:

Proposed anti-inflammatory and neuroprotective mechanisms of copaiba sesquiterpenes.

Quality Control and Adulteration Detection

A significant challenge in the commercial copaiba supply is product adulteration. Chemometric analysis, such as Principal Component Analysis (PCA), is a powerful tool for assessing quality [1].

- Characteristic Chemical Profile: Authentic copaiba oleoresin should contain a specific profile of sesquiterpenes. Six key characteristic compounds have been identified: β-caryophyllene, α-copaene, trans-α-bergamotene, α-humulene, γ-muurolene, and β-bisabolene [1]. The presence and relative ratios of these markers, including α-Copaene, are critical for authentication.

- Detecting Adulteration: Commercial samples that lack or show trace amounts of one or more of these characteristic markers are highly suspect. Adulterants like soybean oil can be definitively identified using techniques like Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS) to detect specific triglycerides not present in pure oleoresin [1].

References

- 1. Chemical Characterization and Quality Assessment of Copaiba ... [pmc.ncbi.nlm.nih.gov]

- 2. , an Aromatic Treasure From Brazil Copaiba [florihana.com]

- 3. and Biological Activities of Terpenoids from Chemistry ... Copaiba [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Chemistry and Biological Activities of Terpenoids from Copaiba ... [academia.edu]

thermal stability and decomposition of beta-Copaene

Available Information on Beta-Copaene

While thermal stability data is unavailable, the search results provide foundational information useful for researchers.

Basic Chemical Identification

The table below summarizes key identifiers and physical properties for beta-Copaene.

| Property | Value |

|---|---|

| Chemical Formula | C15H24 [1] |

| Molecular Weight | 204.35 g/mol [1] |

| CAS Registry Number | 18252-44-3 [1] |

| IUPAC Name | (1R,2S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decane (relative configuration) [1] |

| Boiling Point | 124 °C at 15 mmHg [2] |

| Density | 0.939 g/mL [2] |

Analytical Method: Gas Chromatography

Multiple studies report the Kovats Retention Index (RI) for beta-Copaene, a key parameter for its identification in Gas Chromatography (GC) analysis [1]. The specific value depends on the experimental setup, particularly the type of GC column used.

The following diagram illustrates the general workflow for identifying and analyzing beta-Copaene via GC-MS, as referenced in the literature [3].

General workflow for the identification and analysis of beta-Copaene using Gas Chromatography-Mass Spectrometry (GC-MS).

References

Application Note: GC-MS Analysis and Quantification of β-Copaene

Introduction

β-Copaene (C₁₅H₂₄, CAS # 18252-44-3, MW: 204.35 g/mol) is a tricyclic sesquiterpene of commercial interest for use in flavors, fragrances, and as a potential therapeutic agent [1]. Its analysis requires precise GC-MS methods for accurate identification and quantification. This application note provides a detailed protocol for β-Copaene analysis, leveraging its established retention behavior and mass spectral properties.

Experimental Design and Workflow

The logical flow for the method development and analysis is summarized in the following diagram:

Materials and Methods

3.1. Instrumentation and Consumables

- Gas Chromatograph: Coupled with a single quadrupole Mass Spectrometer (e.g., Agilent 7890B/5977A) [2].

- Autosampler: For precise injection (e.g., 7693 autosampler) [2].

- Data System: Software for data acquisition and processing (e.g., Agilent MassHunter) [2].

- Column: A low- to mid-polarity fused-silica capillary column is recommended. The table below lists common options.

- Carrier Gas: Ultra-high-purity Helium (He, >99.999%) [2].

3.2. Reference Standards and Reagents

- β-Copaene Standard: For identification and calibration. Due to its high selectivity, β-Copaene can be produced via engineered sesquiterpene synthases [1].

- Internal Standard (IS): A stable, non-interfering compound such as Dodecane is suitable [3].

- Solvents: High-purity methanol, dichloromethane, or n-hexane [3].

Chromatographic Conditions

Optimal separation is critical. The following parameters, compiled from literature, serve as a starting point.

Table 1: Recommended GC-MS Operating Conditions

| Parameter | Specification | Rationale & References |

|---|---|---|

| Column | DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [2] | Standard non-polar column for terpene separation. |

| Carrier Gas & Flow | Helium, constant flow at 1.0 - 2.0 mL/min [4] [2] | Provides optimal efficiency and speed. |

| Injector Temp. | 180°C - 250°C [2] [3] | Ensures complete vaporization of the sample. |

| Injection Volume | 1-2 µL, split or splitless mode | Depends on required sensitivity. |

| Oven Program | Initial: 60°C (hold 1-2 min) Ramp 1: 3°C/min to 130°C Ramp 2: 10°C/min to 220-260°C (hold 5 min) [3] | Effective for separating sesquiterpenes. | | MS Transfer Line | 250°C - 280°C | Prevents analyte condensation. | | Ion Source | Electron Impact (EI) at 70 eV | Standard for terpene libraries. | | Source Temperature| 230°C - 240°C | Ensures proper ionization. | | Solvent Delay | ~3 minutes | Protects the detector filament. | | Acquisition Mode | Scan (e.g., m/z 40-300) and/or SIM | Scan for identification, SIM for sensitivity. |

Identification and Method Verification

5.1. Retention Index (RI) as a Key Identifier

The Kovats Retention Index (RI) is a reliable, system-independent parameter for identifying β-Copaene. The table below consolidates RI values from multiple sources.

Table 2: Experimentally Determined Kovats Retention Indices for β-Copaene

| Column Type | Active Phase | Retention Index (RI) | Reference / Source |

|---|---|---|---|

| DB-5 | Dimethylpolysiloxane (5% phenyl) | 1430 | [5] |

| HP-5MS | Dimethylpolysiloxane (5% phenyl) | 1428 - 1433 | [5] |

| DB-1 | 100% Dimethylpolysiloxane | 1437 | [5] |

| CP-Sil-5CB | Dimethylpolysiloxane | 1416 | [6] |

| SE-30 | 100% Dimethylpolysiloxane | 1422.5 | [5] |

> Note: The expected RI for β-Copaene on standard non-polar columns is approximately 1428-1437. Always calibrate your system with a hydrocarbon standard mix (e.g., C₈-C₂₀ n-alkanes) to calculate the experimental RI for your specific conditions.

5.2. Mass Spectral Identification

The mass spectrum of β-Copaene typically shows:

- Molecular Ion: m/z 204 (confirming C₁₅H₂₄) [1].

- Key Fragment Ions: m/z 161, 105 [1].

- Base Peak: The most abundant ion, which should be confirmed against a standard or a reputable mass spectral library (e.g., NIST).

Detailed Quantitative Protocol

6.1. Sample Preparation

- Stock Solution: Accurately weigh β-Copaene standard and dissolve in an appropriate solvent (e.g., methanol, n-hexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Internal Standard (IS) Solution: Prepare a stock solution of Dodecane or another suitable IS [3].

- Calibration Standards: Serially dilute the stock solution and spike each level with a fixed amount of IS to create a calibration curve covering the expected concentration range (e.g., 1-500 µg/mL).

- Quality Control (QC) Samples: Prepare low, mid, and high-concentration QC samples independently.

- Test Samples: Process unknown samples following the same procedure, including the addition of the IS.

6.2. System Suitability and Calibration

- Inject a system suitability test mixture to ensure adequate resolution, sensitivity, and a stable baseline.

- Inject calibration standards in duplicate or triplicate.

- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standard. The curve should have a correlation coefficient (R²) of >0.99 [7].

6.3. Validation Parameters

For a rigorous quantitative method, the following parameters should be assessed, drawing parallels from similar GC-MS assays [4] [7]:

- Linearity: As described in the calibration section.

- Precision: Both intra-day and inter-day precision, expressed as Relative Standard Deviation (RSD), should ideally be <5% for retention times and <10% for peak areas [2] [7].

- Accuracy: Determined by recovery experiments using QC samples. Recovery should be within 90-110% [3] [7].

- Limit of Detection (LOD) and Quantification (LOQ): Signal-to-noise ratios of 3:1 and 10:1, respectively.

Troubleshooting and Best Practices

- Retention Time Drift: Minimize by ensuring consistent carrier gas flow, timely septum and liner changes, and allowing sufficient time for column equilibration between runs. Using a stable internal standard is crucial to correct for minor drifts [8].

- Peak Tailing: Can indicate active sites in the inlet or column. Properly trim the column inlet (0.5-1 meter) and use a deactivated liner.

- Sensitivity Loss: Check for column contamination, ion source cleanliness, and detector performance.

References

- 1. Identification of sesquiterpene synthases from the Basidiomycota... [microbialcellfactories.biomedcentral.com]

- 2. Frontiers | Rapid GC - MS for screening seized drugs in forensic... method [frontiersin.org]

- 3. - Gc /ms: a targeted ms of potential nitrosamine... quantification [ijpsr.com]

- 4. of β-Elemene by Quantification - GC and Preliminary Evaluation of... MS [pubmed.ncbi.nlm.nih.gov]

- 5. β- Copaene [webbook.nist.gov]

- 6. The Kovats Retention Index: beta - Copaene (C15H24) [pherobase.com]

- 7. Development and Validation of a Gas Chromatography–Mass... [pmc.ncbi.nlm.nih.gov]

- 8. lab-training.com/minimize- retention - time -drifts- gas - chromatography [lab-training.com]

Comprehensive Application Notes and Protocols for Heterologous Expression of Beta-Copaene Synthase

Introduction to Beta-Copaene Synthase

Beta-copaene synthase (EC 4.2.3.127) is a sesquiterpene synthase enzyme that catalyzes the conversion of the linear precursor (2E,6E)-farnesyl diphosphate (FPP) into the tricyclic sesquiterpene β-copaene along with the release of an inorganic diphosphate group [1] [2]. This enzyme belongs to the terpene synthase family and is classified as a lyase enzyme that facilitates cyclization reactions through carbocation intermediates. β-Copaene is a valuable sesquiterpene that finds commercial applications in the pharmaceutical, food, and cosmetics industries as a flavor and fragrance ingredient [3]. Traditionally, extraction of β-copaene from natural plant sources has been challenging due to low yields and complex purification requirements, making heterologous expression of its synthase an attractive alternative for sustainable production.

The discovery and characterization of β-copaene synthase from fungal sources, particularly basidiomycetes, has opened new avenues for biotechnological production. Initial identification of this enzyme was reported from the fungus Coprinus cinereus, where it was designated as Cop4 [1] [2]. Recent research has identified more selective and efficient variants, such as those from Coniophora puteana (Copu2), which demonstrate significantly higher product selectivity compared to earlier characterized enzymes [3]. Basidiomycetes represent a rich source of terpenoid diversity, with genome mining revealing numerous putative terpene synthases awaiting functional characterization [4]. The efficient heterologous expression of these enzymes in microbial hosts such as E. coli provides a promising route for the production of valuable terpenoids that are difficult to synthesize chemically or extract from natural sources.

Enzyme Characterization and Biological Function

Structural Features and Conserved Motifs

Beta-copaene synthase shares characteristic structural elements with other class I terpene synthases. The enzyme contains several highly conserved sequence motifs that are essential for catalytic activity:

- The aspartate-rich D(D/E)xxD motif coordinates a trinuclear Mg²⁺ cluster that is catalytically essential for the initial hydrolysis of the FPP-derived pyrophosphate group [3].

- The highly conserved (N/D)D(L/I/V)x(S/T)xxxE triad (NSE motif) plays a critical role in metal ion binding and substrate orientation [3].

- A conserved arginine residue, positioned approximately 46 amino acids upstream of the NSE triad, functions as a pyrophosphate sensor [3].

- The RY dimer, located about 80 amino acids downstream of the NSE triad near the C-terminus, forms hydrogen bonds with the substrate-derived pyrophosphate [3].

These conserved regions work cooperatively to bind the isoprenoid substrate, facilitate the cleavage of the diphosphate group, and guide the cyclization cascade that forms the characteristic tricyclic structure of β-copaene.

Catalytic Properties and Reaction Mechanism

Beta-copaene synthase catalyzes a complex cyclization reaction that transforms the linear sesquiterpene precursor FPP into the tricyclic β-copaene structure. The reaction proceeds through a multi-step carbocation cascade initiated by the ionization of the diphosphate group from FPP. The enzyme demonstrates strict metal ion dependence, requiring Mg²⁺ as a cofactor for activity [2] [5]. Interestingly, the enzyme does not show significant activity with Mn²⁺, which distinguishes it from some other terpene synthases [2]. The catalytic mechanism involves:

- Initial ionization of farnesyl diphosphate to generate an allylic carbocation

- Cyclization through electrophilic attack to form monocyclic, bicyclic, and finally tricyclic intermediates

- Final deprotonation or nucleophile capture to terminate the reaction and form the stable β-copaene product

Most known β-copaene synthases exhibit some degree of catalytic promiscuity, producing minor quantities of other sesquiterpenes alongside the main product. For instance, the enzyme from Coprinus cinereus generates (+)-δ-cadinene, β-cubebene, (+)-sativene, and traces of several other sesquiterpenoids as byproducts [2] [5]. However, recently identified variants such as Copu2 from Coniophora puteana show remarkably high product selectivity (62%) for β-copaene, making them particularly valuable for biotechnological applications [3].

Heterologous Expression System Design

Host Selection and Engineering

Escherichia coli serves as an excellent heterologous host for β-copaene synthase expression due to its well-characterized genetics, rapid growth, and amenability to high-density fermentation. For optimal results, the E. coli HMS174 (DE3) strain has been successfully employed for functional expression of β-copaene synthase genes [3]. This strain provides a balanced approach between robust protein expression and maintaining cell viability during terpene production.

A critical aspect of successful terpene production in E. coli involves enhancing the native methylerythritol phosphate (MEP) pathway to increase precursor supply. The MEP pathway naturally produces the universal terpene precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl diphosphate (FPP), the direct substrate for β-copaene synthase. To optimize flux through this pathway, the following key enzymes should be co-expressed:

- DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the MEP pathway and is often the primary rate-limiting enzyme [3].

- Idi (isopentenyl diphosphate isomerase): Facilitates the essential isomerization between IPP and DMAPP to maintain optimal precursor ratios [3].

The engineering strategy focuses on creating an efficient microbial cell factory that can generate high levels of FPP and subsequently convert it to β-copaene with minimal accumulation of inhibitory intermediates or formation of byproducts.

Vector Design and Codon Optimization

For high-level expression of β-copaene synthase in E. coli, a single operon system with a constitutive promoter has proven effective [3]. This design allows coordinated expression of the synthase gene along with the bottleneck enzymes from the MEP pathway. The following elements are essential for optimal vector design:

- Strong constitutive promoter (e.g., PJ23100) for consistent expression without the need for induction

- Ribosome binding sites with appropriate strength for each gene in the operon

- Terminator sequences to prevent transcriptional read-through

- Selection marker (typically antibiotic resistance) for plasmid maintenance

Codon optimization is crucial for achieving high-level expression of fungal-derived β-copaene synthase genes in E. coli. Native fungal genes often contain codons that are rare in E. coli, which can lead to translational inefficiency, premature termination, or protein misfolding. The optimization process should include:

- Adjustment of codon usage bias to match E. coli preferences

- Elimination of RNA instability motifs (e.g., RNase E cleavage sites)

- Optimization of GC content and reduction of secondary structures in the 5' end of the mRNA

- Preservation of regulatory sequences if needed for enzyme function

Several computational tools are available for codon optimization, including the GeneArt GeneOptimizer software [6] and the BaseBuddy online platform developed by researchers to provide transparent and customizable codon optimization with up-to-date codon usage tables [7].

Table 1: Comparison of Beta-Copaene Synthases from Different Fungal Sources

| Source Organism | Product Selectivity | Additional Products | Cofactor Requirement | Reported Yield |

|---|---|---|---|---|

| Coprinus cinereus (Cop4) | Main product | (+)-δ-cadinene, β-cubebene, (+)-sativene, trace others | Mg²⁺ (not Mn²⁺) | Not specified |

| Coniophora puteana (Copu2) | 62% β-copaene | Multiple minor sesquiterpenes (12 total detected) | Mg²⁺ | 215 mg/L |

Experimental Protocols

Gene Cloning and Heterologous Expression

4.1.1 Cloning of Beta-Copaene Synthase Gene

- Amplify the coding sequence of the β-copaene synthase gene from the source organism using PCR with high-fidelity DNA polymerase. For fungal genes, it is recommended to use cDNA rather than genomic DNA due to the presence of introns.

- Clone the amplified fragment into a suitable expression vector (e.g., pET series for inducible expression or a custom vector for constitutive expression) using restriction enzyme-based cloning or recombination-based methods.

- Verify the construct by sequencing the entire insert to ensure the absence of mutations that might affect enzyme activity.

4.1.2 Co-expression with MEP Pathway Enzymes

- Assemble an operon containing the β-copaene synthase gene along with DXS and Idi genes under the control of a single constitutive promoter.

- Transform the construct into the chosen E. coli expression strain (e.g., HMS174(DE3)) using standard transformation protocols.

- Select positive clones on LB agar plates containing the appropriate antibiotic and verify by colony PCR and plasmid restriction analysis.

Cultivation and Production Conditions

- Inoculate a single colony into 5 mL of LB medium with appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.

- Dilute the overnight culture 1:100 into fresh Terrific Broth (TB) medium supplemented with antibiotic in a baffled flask.

- Incubate at 30°C with shaking at 90 rpm to promote adequate bacterial growth while minimizing evaporation of volatile terpene products.

- Harvest cells after 48 hours of cultivation for product analysis. For larger scale production, consider using a bioreactor with controlled aeration and feeding strategies to improve yields.

Analytical Methods for Product Characterization

4.3.1 Terpene Extraction from Culture

- Extract terpenes from the culture by adding an equal volume of ethyl acetate and vortexing vigorously for 2 minutes.

- Centrifuge at 5,000 × g for 10 minutes to separate phases and collect the organic (upper) layer.

- Repeat the extraction twice and combine the organic phases.

- Dry the combined extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen gas to approximately 100 μL for GC-MS analysis.

4.3.2 GC-MS Analysis and Product Identification

- Inject 1 μL of the concentrated extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm).

- Use the following temperature program: initial temperature 60°C (hold 2 min), ramp to 120°C at 10°C/min, then ramp to 300°C at 20°C/min, final hold for 5 min.

- Operate the mass spectrometer in electron impact (EI) mode at 70 eV with a scan range of 50-500 m/z.

- Identify β-copaene by comparing its retention time (approximately 14.3 min under the conditions described) and mass fragmentation pattern (characteristic ions at m/z 105, 161, and parent ion at 204 m/z) with authentic standards or library data (e.g., NIST database) [3].

Table 2: Optimized Culture Conditions for Beta-Copaene Production in E. coli

| Parameter | Optimal Condition | Alternative Options | Effect on Production |

|---|---|---|---|

| Host Strain | E. coli HMS174(DE3) | BL21(DE3), OmniMAX 2 T1R | Affects expression level and terpene tolerance |

| Temperature | 30°C | 25-37°C | Lower temperatures reduce protein misfolding and volatile loss |

| Shaking Speed | 90 rpm | 100-150 rpm | Reduced shaking minimizes evaporation of volatile products |

| Medium | Terrific Broth (TB) | LB, M9 minimal medium | Rich media support higher cell density and production |

| Induction | Constitutive expression | IPTG-inducible (0.1-1 mM) | Constitutive expression avoids induction-associated stress |

| Culture Time | 48 hours | 24-72 hours | Longer incubation allows product accumulation |

Metabolic Engineering and Pathway Optimization

The metabolic pathway engineering for β-copaene production in E. coli focuses on optimizing the flux toward the universal sesquiterpene precursor farnesyl diphosphate (FPP). The natural MEP pathway in E. coli is tightly regulated to meet the cell's physiological needs, which are typically much lower than required for high-level terpene production. Therefore, strategic engineering is necessary to overcome inherent regulatory mechanisms and redirect carbon flux toward FPP biosynthesis. The following diagram illustrates the engineered metabolic pathway for enhanced β-copaene production:

Key metabolic engineering strategies include:

- Overexpression of rate-limiting enzymes: DXS and Idi have been identified as primary bottlenecks in the MEP pathway. Co-expression of these enzymes with β-copaene synthase has been shown to significantly improve product titers [3].

- Modulation of FPP synthase activity: The native FPP synthase (IspA) in E. coli competes for IPP and DMAPP precursors. Fine-tuning its expression level can balance FPP supply for both essential cellular functions and β-copaene production.

- Downregulation of competitive pathways: Redirecting carbon flux away from storage carbohydrates or aromatic amino acid biosynthesis can increase availability of precursors for the MEP pathway.

- Enzyme fusion strategies: Creating fusion proteins between sequential enzymes in the pathway can facilitate substrate channeling and reduce loss of intermediates to diffusion or degradation.

Product Analysis and Characterization

Identification and Quantification of Beta-Copaene

Gas chromatography-mass spectrometry (GC-MS) serves as the primary method for identifying and quantifying β-copaene produced in recombinant E. coli systems. The identification is based on both retention time matching and characteristic mass fragmentation patterns. Under standard GC-MS conditions, β-copaene typically elutes at approximately 14.3 minutes [3]. The mass spectrum shows a parent ion at m/z 204 (molecular ion) and characteristic fragment ions at m/z 161 (base peak) and m/z 105, which correspond to cleavage patterns of the tricyclic copaene skeleton.

For accurate quantification, it is recommended to:

- Use internal standards such as tetradecane or n-tetradecane for normalization of extraction efficiency and injection volume variations.

- Prepare a calibration curve using authentic β-copaene standard if commercially available, or use structurally similar sesquiterpenes as external standards.

- Perform triplicate analyses of each sample to ensure reproducibility and statistical significance of the results.

Byproduct Analysis and Enzyme Selectivity

Most β-copaene synthases produce additional sesquiterpenes alongside the main product. Comprehensive analysis of the complete product profile is essential for evaluating enzyme performance and optimizing production conditions. The Copu2 enzyme from Coniophora puteana, for instance, produces a total of 12 sesquiterpene products with β-copaene representing approximately 62% of the total sesquiterpene content [3]. This high selectivity is notable compared to other described β-copaene synthases, such as the enzyme from Coprinus cinereus, which produces a more diverse mixture of sesquiterpenes including (+)-δ-cadinene, β-cubebene, and (+)-sativene as significant byproducts [2] [5].

The following workflow diagram illustrates the complete process from gene identification to product characterization:

Troubleshooting and Optimization Strategies

Common Challenges in Heterologous Expression

Low protein expression: If the β-copaene synthase fails to express at detectable levels, consider comprehensive codon optimization, adjust promoter strength, test different expression strains, or evaluate alternative induction strategies. The use of fusion tags (e.g., His-tag) can facilitate detection and purification during optimization.

Enzyme inactivity despite good expression: If the enzyme expresses well but shows no catalytic activity, verify the integrity of conserved motifs through sequencing, test different metal cofactors (especially Mg²⁺ concentration), assess proper protein folding through native PAGE or circular dichroism, and consider the possibility of inclusion body formation which may require refolding protocols.

Low product yields: If β-copaene production is lower than expected, evaluate the FPP supply by quantifying intermediate accumulation, optimize the expression levels of DXS and Idi to balance precursor flux, consider the potential toxicity of β-copaene or intermediates to E. coli, and implement in situ product removal techniques such as two-phase fermentation with organic solvents or polymer resins.

Strategies for Enhancing Product Yield and Selectivity

Two-phase cultivation systems: Adding a water-immiscible organic phase (e.g., dodecane, dibutyl phthalate) or adsorbent resins (e.g., Amberlite XAD-4) to the culture can capture volatile terpenes, reduce evaporation losses, and alleviate potential product inhibition or toxicity.

Dynamic pathway regulation: Implement genetic circuits that delay terpene synthase expression until sufficient biomass and precursor pools have accumulated, preventing premature metabolic burden and improving overall productivity.

Directed evolution: For enzymes with poor selectivity, use random mutagenesis and screening to identify variants with improved product specificity. Focus on residues in the active site cavity that influence substrate folding and cyclization.

Cultivation parameter optimization: Systemically test the effects of temperature, pH, dissolved oxygen, and feeding strategies in bioreactor systems to identify optimal conditions for both cell growth and terpene production.

Applications and Future Perspectives

The successful heterologous expression of β-copaene synthase in E. coli enables a sustainable and scalable production platform for this valuable sesquiterpene. The reported yields of 215 mg/L β-copaene achieved using the Copu2 enzyme from Coniophora puteana represent a significant advancement in microbial terpene production [3]. This efficient production system offers a viable alternative to traditional extraction methods from plant sources, which often face challenges related to low abundance, seasonal variation, and complex purification requirements.

Future research directions in this field include:

- Combinatorial biosynthesis to create novel sesquiterpene derivatives by combining β-copaene synthase with modifying enzymes such as cytochrome P450s, dehydrogenases, and methyltransferases [4].

- Systems metabolic engineering approaches that integrate multi-omics data to identify additional metabolic bottlenecks and regulatory constraints limiting higher production.

- Development of cell-free systems for terpene production that eliminate cellular constraints and enable high-yield synthesis of β-copaene and related compounds.

- Exploration of novel β-copaene synthase variants from underexplored basidiomycete species through continued genome mining and functional characterization [4].

The protocols and strategies outlined in this document provide a solid foundation for researchers to implement and further improve heterologous expression systems for β-copaene synthase and other valuable terpene synthases. As our understanding of terpene biosynthesis in basidiomycetes expands and synthetic biology tools advance, microbial production of sesquiterpenes will likely play an increasingly important role in meeting industrial demands for these valuable natural products.

References

- 1. - Beta - Wikipedia copaene synthase [en.wikipedia.org]

- 2. ENZYME - 4.2.3.127 beta - copaene synthase [enzyme.expasy.org]

- 3. Identification of sesquiterpene synthases from the Basidiomycota... [microbialcellfactories.biomedcentral.com]

- 4. Biosynthesis and regulation of terpenoids from basidiomycetes... [amb-express.springeropen.com]

- 5. - beta EC#: 4.2.3.127 -ChemWhat | Database of... copaene synthase [chemwhat.com]

- 6. A Strategic Production Improvement of Streptomyces Beta Glucanase... [biotech-asia.org]

- 7. Maximizing Heterologous of Engineered Type... Expression [orbit.dtu.dk]

Comprehensive Application Notes and Protocols for High-Efficiency Beta-Copaene Production in Escherichia coli

Introduction & Background

Beta-copaene is a tricyclic sesquiterpene that belongs to the extensive family of terpenoid compounds, which represent the most structurally diverse class of natural products in nature. This compound has gained significant commercial importance in the flavor and fragrance industries due to its unique organoleptic properties, and it also shows promise in pharmaceutical applications. Traditionally, beta-copaene has been extracted from various plant sources, but this method faces substantial limitations including low extraction yields, seasonal and geographical variability, and complex purification requirements that make it economically challenging for large-scale production. The development of microbial cell factories using engineered E. coli strains provides a sustainable and scalable alternative to traditional extraction methods, offering the potential for higher yields, reduced production costs, and greater process control.

The basidiomycete fungus Coniophora puteana, while primarily known as a wood-rotting organism, has recently emerged as a valuable source of novel terpene synthases with exceptional biochemical properties. Through genome mining of this fungal species, researchers have identified several putative terpene synthases, including two highly selective sesquiterpene synthases (Copu2 and Copu3) that demonstrate remarkable product specificity when heterologously expressed in E. coli [1]. The Copu2 enzyme specifically catalyzes the conversion of the universal sesquiterpene precursor farnesyl pyrophosphate (FPP) to beta-copaene with significant selectivity (62% of total terpenes produced), while Copu3 predominantly produces cubebol (75% selectivity) [1] [2]. This discovery provides a valuable enzymatic tool for metabolic engineering approaches aimed at high-level production of beta-copaene.

The biotechnological production of terpenoids in E. coli relies on the reconstruction and enhancement of the native methylerythritol phosphate (MEP) pathway, which generates the fundamental isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 building blocks are subsequently condensed to form the C15 sesquiterpene precursor FPP, which serves as the substrate for the heterologously expressed terpene synthases [3]. The successful application of this strategy for beta-copaene production demonstrates how the rich genetic resources of basidiomycete fungi can be harnessed for industrial biotechnology, providing an economic alternative to plant extraction methods and enabling the sustainable production of valuable terpenoid compounds [1] [4].

Experimental Design & Workflow

Plasmid Construction and Host Strain Selection

The successful production of beta-copaene in E. coli requires careful design of expression constructs and selection of appropriate host strains. The experimental workflow begins with the codon optimization of the Copu2 gene (GenBank Accession: XP_007771895.1) from Coniophora puteana for enhanced expression in E. coli, followed by gene synthesis to obtain the optimized DNA sequence. The codon-optimized Copu2 gene is then cloned into a suitable E. coli expression vector under the control of a strong, constitutive promoter system. For optimal precursor supply, the expression construct should also include genes encoding rate-limiting enzymes from the native MEP pathway, particularly 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (Idi), which have been shown to significantly enhance flux toward FPP biosynthesis [1]. These genes can be arranged in a single operon with the Copu2 gene to ensure coordinated expression.

- Recommended Expression System: pET-based vectors with T7 promoter or similar strong, inducible systems

- Key Genetic Elements:

- T7 promoter or other strong inducible promoter (e.g., T7 lacO)

- Ribosome binding site (RBS) with medium strength for balanced expression

- N-terminal or C-terminal His-tag for potential protein purification (optional)

- Antibiotic resistance marker (typically kanamycin or ampicillin)

For host strains, E. coli HMS174(DE3) or BL21(DE3) derivatives are recommended due to their compatibility with T7-based expression systems and their robust growth characteristics. These strains can be further engineered to enhance terpene production by including additional genetic modifications:

- Protease-deficient mutations (*lon_ and ompT-) to minimize recombinant protein degradation

- tRNA supplementation for rare codons (e.g., BL21(DE3)-RIL) if expression issues are observed

- Endogenous gene knockout of competing pathways to redirect metabolic flux toward terpenoid biosynthesis

The constructed plasmid is transformed into the selected E. coli host strain using standard transformation protocols, such as heat shock or electroporation [5]. For electroporation, competent cells are prepared by growing to mid-log phase, followed by extensive washing with ice-cold sterile water or 2 mM CaCl₂ to ensure low ionic strength, which is critical for effective electroporation [5]. Transformation is performed using 1.8 kV pulse in 0.2 cm gap cuvettes, after which cells are recovered in LB medium for 30-45 minutes before plating on selective media.

Cultivation Conditions and Fermentation Strategies

Optimal cultivation conditions are essential for achieving high beta-copaene titers. The following protocol outlines a standardized approach for both small-scale screening and larger-scale production:

Pre-culture Preparation:

- Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony from a freshly transformed plate

- Incubate overnight (12-16 hours) at 30°C with shaking at 200-250 rpm

Main Culture and Induction:

- Dilute the pre-culture 1:100 into fresh TB (Terrific Broth) medium with antibiotic in baffled shake flasks (typically 20% of flask volume)

- Grow at 30°C with shaking at 200-250 rpm until OD600 reaches 0.6-0.8 (mid-log phase)

- For T7-based expression systems, induce culture with 0.1-0.5 mM IPTG

- Critical: Reduce temperature to 18-25°C post-induction to slow down protein production rate and enhance proper folding of the terpene synthase

- Continue incubation for 48-72 hours to allow for terpene accumulation

Enhanced Precursor Supply:

- Supplement culture medium with 5-10 g/L glycerol as carbon source

- Add 5-10 mM mevalonate or its precursors to complement the MEP pathway if using engineered strains with hybrid mevalonate pathways [3]

For fed-batch processes in bioreactors, more sophisticated feeding strategies can be implemented to maximize biomass and product formation. Model-based optimization approaches have shown significant promise for enhancing time-space yield and conversion efficiency in recombinant E. coli processes [6]. These strategies typically involve:

- Exponential feeding strategies to maintain specific growth rates at optimal levels

- DO-stat or pH-stat feeding to avoid substrate accumulation and byproduct formation

- Induction at high cell density (OD600 > 20) followed by reduced temperature cultivation

Table 1: Optimal Culture Conditions for Beta-Copaene Production in E. coli

| Parameter | Optimal Condition | Range Tested | Effect of Deviation |

|---|---|---|---|

| Induction Temperature | 18°C | 18-37°C | Higher temperatures increase inclusion body formation |

| Induction OD600 | 0.6-0.8 | 0.3-1.5 | Earlier induction reduces biomass; later induction reduces yield |

| IPTG Concentration | 0.1 mM | 0.05-1.0 mM | Higher concentrations can cause metabolic burden |

| Post-induction Time | 48-72 hours | 24-96 hours | Shorter times reduce yield; longer times not cost-effective |

| Carbon Source | Glycerol (10 g/L) | Glucose, glycerol | Glycerol shown superior for terpenoid production |

| Aeration | High (baffled flasks) | Variable | Low aeration reduces growth and terpene yield |

Pathway Engineering and Metabolic Optimization

The high-level production of beta-copaene requires careful engineering of the terpenoid biosynthetic pathway in E. coli to ensure adequate precursor supply. The native MEP pathway in E. coli provides the universal C5 terpenoid precursors IPP and DMAPP, but the flux through this pathway is typically insufficient for high-level sesquiterpene production without optimization. Several strategies can be employed to enhance precursor availability:

Overexpression of Rate-Limiting Enzymes: Co-express dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) to alleviate known bottlenecks in the MEP pathway [1]. These genes can be incorporated into the same expression vector as the Copu2 gene or expressed from compatible plasmids.

Promoter Engineering: Use graded promoter strengths to balance the expression of MEP pathway enzymes and the Copu2 terpene synthase. Strong promoters are generally used for dxs and idi, while medium-strength promoters may be optimal for Copu2 to avoid excessive metabolic burden.

Hybrid Pathway Implementation: Introduce a heterologous mevalonate (MVA) pathway from yeast or other organisms to supplement the native MEP pathway [3]. The MVA pathway often provides higher flux to IPP and DMAPP and can be less regulated than the native MEP pathway.

Downregulation of Competitive Pathways: Engineer strains with reduced activity of competing pathways that divert FPP to other products, such as the production of sterols or other isoprenoids.

The following diagram illustrates the engineered metabolic pathway for beta-copaene production in E. coli:

Analytical Methods

GC-MS Analysis of Beta-Copaene

The analysis and quantification of beta-copaene produced in recombinant E. coli cultures is primarily performed using gas chromatography-mass spectrometry (GC-MS), which provides both separation and definitive identification of the target compound. The following standardized protocol ensures accurate and reproducible results:

Sample Preparation:

- Harvest 1 mL of culture and extract with equal volume of ethyl acetate or hexane by vigorous vortexing for 1 minute

- Centrifuge at 14,000 × g for 5 minutes to separate phases

- Collect organic (upper) phase and transfer to a clean GC vial

- For quantitative analysis, include an internal standard (e.g., 0.1 mg/mL n-tetradecane or similar hydrocarbon) to account for extraction efficiency and instrument variability

GC-MS Parameters (adapted from the original publication [1]):

- Column: HP-5MS or equivalent non-polar capillary column (30 m × 0.25 mm × 0.25 μm)

- Injector Temperature: 250°C, splitless mode with 1 μL injection volume

- Carrier Gas: Helium, constant flow of 1.0 mL/min

- Oven Program:

- Initial temperature: 60°C (hold 2 min)

- Ramp 1: 10°C/min to 150°C

- Ramp 2: 5°C/min to 250°C (hold 5 min)

- Total run time: 38.5 minutes

- Mass Spectrometer:

- Ionization: Electron impact (EI) at 70 eV

- Ion source temperature: 230°C

- Transfer line temperature: 280°C

- Scan range: 40-350 m/z

Beta-Copaene Identification:

- Retention Time: Approximately 14.3 minutes under the conditions described above

- Characteristic Mass Fragments: 204 m/z (parent ion), 161 m/z, 105 m/z [1]

- Confirmation: Compare retention time and mass spectrum with authentic standard when available

For accurate quantification, prepare a calibration curve using purified beta-copaene standard in the concentration range of 0.1-100 μg/mL. If a standard is not commercially available, semi-quantitative analysis can be performed using the internal standard method with response factors estimated from similar compounds.

Terpene Extraction and Quantification

Efficient extraction of beta-copaene from culture broth is essential for accurate quantification and recovery. Beta-copaene, like other sesquiterpenes, is highly hydrophobic and accumulates intracellularly or adsorbed to cell membranes, requiring organic solvents for efficient extraction. The following methods have been optimized for maximum recovery:

Whole Culture Extraction:

- Mix equal volumes of culture and organic solvent (ethyl acetate, hexane, or dodecane) in a sealed tube

- Shake vigorously for 10-15 minutes or vortex intermittently for 5 minutes

- For improved extraction efficiency, sonicate for 5-10 minutes in a water bath sonicator

- Centrifuge to separate phases and collect organic layer

- Repeat extraction twice and combine organic phases

Two-Phase Extraction Systems:

- For in situ product recovery during fermentation, consider adding 10-15% (v/v) of a water-immiscible organic solvent like dodecane or dibutyl phthalate directly to the culture

- These solvents have low volatility and toxicity to E. coli, allowing continuous extraction during fermentation

- Samples of the organic phase can be directly analyzed by GC-MS without additional extraction

Quantification Methods:

- GC-FID: For quantitative analysis without the need for identification, GC with flame ionization detection provides better linear dynamic range and quantification accuracy

- Calibration: Use 5-point minimum calibration curves with the internal standard method

- Culture Titer Calculation:

Table 2: Analytical Methods for Beta-Copaene Quantification and Characterization

| Method | Application | Key Parameters | Limitations |

|---|---|---|---|

| GC-MS | Identification and quantification | RT: 14.3 min, m/z: 204, 161, 105 | Requires volatile compounds |

| GC-FID | Quantitative analysis | RT: 14.3 min, compared to standards | Less specific than MS detection |

| Solvent Extraction | Product recovery | Ethyl acetate, hexane, or dodecane | May require multiple extraction steps |

| In-situ Extraction | Process intensification | 10-15% dodecane overlay | Potential solvent toxicity at high concentrations |

| Internal Standard | Quantitation control | n-Tetradecane or similar hydrocarbon | Must not co-elute with product or impurities |

Results & Discussion

Production Performance and Optimization

The heterologous expression of the Copu2 sesquiterpene synthase from Coniophora puteana in engineered E. coli has demonstrated remarkable efficiency for beta-copaene production. Under optimized conditions, the reported titer reaches 215 mg/L in bench-scale fermentations, with the enzyme showing 62% selectivity for beta-copaene formation among all sesquiterpene products [1]. This high selectivity significantly reduces the complexity of downstream purification and represents a major advantage over many other terpene synthases that produce complex mixtures of products. The exceptional selectivity of Copu2 makes it particularly valuable for industrial applications where product purity is essential.

The achieved titer of 215 mg/L substantially exceeds previously reported biotechnological production levels for beta-copaene and demonstrates the effectiveness of the described metabolic engineering strategy. Several key factors contribute to this high production level:

Precursor Enhancement: The co-expression of dxs and idi genes, which encode rate-limiting enzymes in the MEP pathway, successfully increases the flux toward FPP biosynthesis, providing an abundant substrate pool for the Copu2 enzyme [1].

Enzyme Specificity: The inherent biochemical properties of the Copu2 terpene synthase, including its high catalytic efficiency and product selectivity, directly contribute to the overall production efficiency.

Process Optimization: The implementation of low-temperature induction (18°C) and extended production phases (48-72 hours) allows for proper protein folding and sustained enzymatic activity [1] [7].

When compared to cubebol production using the related Copu3 synthase from the same fungal source (497 mg/L), the lower titer of beta-copaene suggests potential for further optimization [1]. The difference in titers may reflect intrinsic catalytic efficiencies of the enzymes, potential inhibitory effects of beta-copaene on cell metabolism, or differences in downstream processing efficiency.

Comparative Analysis with Alternative Approaches

The production of beta-copaene in engineered E. coli represents a significant advancement over traditional production methods and alternative biotechnological approaches. The following comparative analysis highlights the advantages of the described system:

Table 3: Comparison of Beta-Copaene Production Methods

| Production Method | Typical Yield | Purity | Cost Considerations | Scalability |

|---|---|---|---|---|

| Plant Extraction | Variable (0.01-0.5% dry weight) | Moderate to low (complex mixtures) | High (seasonal, geographical constraints) | Limited by agricultural production |

| Chemical Synthesis | N/A (multi-step) | High (after purification) | Very high (complex synthesis) | Industrial scale possible |

| Other Microbial Hosts | 10-50 mg/L (typical range) | Variable | Moderate | Established fermentation |

| E. coli with Copu2 | 215 mg/L (demonstrated) | High (62% selectivity) | Moderate (defined medium) | Excellent (established processes) |

The E. coli-based production system offers several distinct advantages for beta-copaene manufacturing. Unlike plant extraction, it provides a consistent and reliable production platform independent of seasonal variations or geographical limitations. The defined microbial fermentation process allows for precise control over production conditions and product quality. Furthermore, the use of E. coli as a production host benefits from extensive historical knowledge, well-established genetic tools, and scalable fermentation technologies that facilitate process transfer to industrial scale.

When considering alternative terpene production platforms, it's noteworthy that basidiomycete-derived terpene synthases often outperform their plant counterparts when expressed in prokaryotic systems like E. coli. These fungal enzymes typically lack targeting sequences and post-translational modifications that can complicate functional expression in bacterial hosts [4]. The discovery and utilization of basidiomycete terpene synthases therefore represents a valuable strategy for expanding the repertoire of terpenoids accessible through microbial production.

Troubleshooting and Optimization Guidelines

Even with a well-designed experimental plan, researchers may encounter challenges in achieving high-level beta-copaene production. The following table addresses common issues and provides evidence-based solutions:

Table 4: Troubleshooting Guide for Beta-Copaene Production in E. coli

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low beta-copaene yield | Insufficient FPP precursor | Co-express dxs and idi; consider MVA pathway integration [1] [3] | Use optimized expression vector with pathway genes |

| Protein aggregation/inclusion bodies | High expression rate, improper folding | Reduce induction temperature to 18°C; use lower IPTG concentration [7] [8] | Test expression at 18°C, 25°C, and 30°C |

| High byproduct formation | Poor enzyme specificity, metabolic imbalances | Use alternative terpene synthases; optimize FPP pool size | Screen multiple enzyme variants; balance pathway expression |

| Cell toxicity/poor growth | Product toxicity, metabolic burden | Implement in situ product removal; use weaker promoters [8] | Two-phase extraction; titrate inducer concentration |

| Strain instability | Plasmid loss, metabolic stress | Use appropriate antibiotic selection; medium optimization | Regular streak plates for single colonies; monitor plasmid retention |

| Volatile product loss | High aeration, terpene volatility | Use sealed fermentation; in situ extraction with dodecane | Incorporate organic overlay in process design |

| Inconsistent results | Protocol variations, strain degeneration | Standardize protocols; use fresh transformations | Create master cell banks; detailed documentation |

Advanced Optimization Strategies

For researchers seeking to further enhance beta-copaene production beyond the reported titers, several advanced metabolic engineering strategies can be employed:

Promoter Engineering: Replace standard constitutive or inducible promoters with dynamically regulated promoters that respond to metabolic status or specific induction cues. This can help balance growth and production phases.

Transport Engineering: Engineer enhanced export systems for beta-copaene to reduce potential product inhibition or toxicity. While terpene transport mechanisms are not fully characterized, overexpression of putative efflux pumps may improve productivity.

Cofactor Balancing: Ensure adequate supply of essential cofactors, particularly ATP and NADPH, which are required for terpene biosynthesis. This can be achieved through complementary engineering of central carbon metabolism.

Adaptive Laboratory Evolution: Subject production strains to evolutionary pressure under production conditions to select for beneficial mutations that enhance terpene tolerance or production.

Genome-Scale Modeling: Utilize computational models of E. coli metabolism to identify potential knockouts or overexpression targets that maximize flux toward terpenoid biosynthesis [6].

The application of these advanced strategies requires more specialized expertise but can lead to significant improvements in production metrics. For example, model-based optimization of fed-batch processes has been shown to significantly enhance time-space yields in recombinant protein production systems and could be similarly beneficial for terpene production [6].

Conclusions and Future Perspectives

The development of an efficient E. coli-based production platform for beta-copaene using the Copu2 sesquiterpene synthase from Coniophora puteana represents a significant advancement in microbial terpenoid production. The achieved titer of 215 mg/L with 62% product selectivity demonstrates the effectiveness of combining fungal enzymatic diversity with bacterial metabolic engineering [1]. This approach offers a sustainable and economically viable alternative to traditional plant extraction methods, with the potential for further optimization through systematic engineering of host strains and cultivation processes.

Looking forward, several research directions show promise for enhancing beta-copaene production and expanding the application of this platform:

Enzyme Engineering: Employ directed evolution or structure-based engineering to enhance the catalytic efficiency and selectivity of the Copu2 synthase. Modifying the active site could potentially increase reaction rates or alter product specificity.

Pathway Orthogonalization: Create completely orthogonal terpenoid biosynthesis pathways that operate independently from native metabolism, reducing regulatory constraints and competition for precursors [3].

Co-culture Strategies: Develop specialized microbial consortia where different pathway segments are distributed between complementary strains, potentially alleviating metabolic burden and improving overall efficiency.

Integrated Bioprocessing: Combine production, extraction, and purification into a single continuous process to reduce operational costs and improve overall economics.

The exploration of basidiomycete fungi as sources of specialized terpene synthases is still in its early stages, with thousands of putative terpene synthase genes awaiting functional characterization [1] [4]. As genome sequencing and synthetic biology tools continue to advance, the discovery and utilization of novel enzymes from these fungal resources will undoubtedly expand the repertoire of terpenoids accessible through microbial production. The protocol outlined in this document provides a solid foundation for these future efforts, enabling researchers to leverage the remarkable biochemical diversity of fungi for sustainable terpenoid manufacturing.

References

- 1. Identification of sesquiterpene synthases from the Basidiomycota... [microbialcellfactories.biomedcentral.com]

- 2. Identification of sesquiterpene synthases from the Basidiomycota... [pubmed.ncbi.nlm.nih.gov]

- 3. Alternative metabolic and strategies to high-titre terpenoid... pathways [pubs.rsc.org]

- 4. and regulation of terpenoids from basidiomycetes... Biosynthesis [amb-express.springeropen.com]

- 5. Rapid Protocol for Preparation of Electrocompetent Escherichia ... coli [jove.com]

- 6. Model-based optimization of a recombinant > E . coli >fed-batch... [orbit.dtu.dk]

- 7. Strategies to Optimize Protein Expression in E . coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protein expression in Optimizing . E : key strategies coli [genosphere-biotech.com]

Comprehensive Application Notes and Protocols: Beta-Copaene in Copaiba Oil-Resin Quality Control

Introduction to Copaiba Oil-Resin and Quality Control Challenges